molecular formula C8H16F3N B2848089 5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine CAS No. 2248417-61-8

5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine

Cat. No.: B2848089
CAS No.: 2248417-61-8
M. Wt: 183.218
InChI Key: YSVVMPLISLTIQK-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine is an organic compound characterized by the presence of trifluoromethyl groups and a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 2,3,3-trimethylpentan-1-amine with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The primary amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-2,3,3-trimethylpentan-2-amine
  • 5,5,5-Trifluoro-2,3,3-trimethylpentan-3-amine
  • 5,5,5-Trifluoro-2,3,3-trimethylpentan-4-amine

Comparison: Compared to its analogs, 5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine is unique due to the position of the primary amine group, which can significantly influence its reactivity and interaction with biological targets. The presence of trifluoromethyl groups also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

5,5,5-trifluoro-2,3,3-trimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N/c1-6(4-12)7(2,3)5-8(9,10)11/h6H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVVMPLISLTIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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